tert-Butyl 4-(4-amino-3-hydroxyphenyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(4-amino-3-hydroxyphenyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a 4-amino-3-hydroxyphenyl substituent at the 4-position of the piperidine ring. This structure combines aromatic, hydroxyl, and amino functional groups, making it a versatile intermediate in medicinal chemistry and organic synthesis. The Boc group enhances solubility and stability during synthetic processes, while the amino and hydroxyl groups on the phenyl ring enable participation in hydrogen bonding and electrophilic substitution reactions.
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl 4-(4-amino-3-hydroxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-8-6-11(7-9-18)12-4-5-13(17)14(19)10-12/h4-5,10-11,19H,6-9,17H2,1-3H3 |
InChI Key |
PVRARLJRSFUUCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-amino-3-hydroxyphenyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached to the piperidine ring through a nucleophilic substitution reaction.
Introduction of the Amino Group: The amino group is introduced through a reduction reaction using appropriate reducing agents.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activity and interactions with biological targets.
Medicine:
- Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-amino-3-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of tert-butyl 4-(4-amino-3-hydroxyphenyl)piperidine-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Differences:
Aromatic vs. Aliphatic Substituents: The target compound’s 4-amino-3-hydroxyphenyl group provides a planar aromatic system capable of π-π stacking and hydrogen bonding, unlike aliphatic substituents (e.g., 3-hydroxypropyl in CAS 156185-63-6) . Pyridinyl (e.g., pyridin-3-yl in ) and indolyl () analogs introduce heteroaromaticity, altering electronic properties and binding affinities.
Reactivity and Stability: Bromo-substituted derivatives (e.g., CAS 877399-50-3 ) exhibit halogen-mediated reactivity in cross-coupling reactions, whereas the target’s amino and hydroxyl groups favor nucleophilic or oxidative transformations. The Boc group in all analogs improves stability during synthesis but may require acidic deprotection for downstream functionalization.
Market Viability: Bromopyrazole derivatives () have established industrial demand, whereas amino-hydroxyphenyl analogs remain exploratory.
Research Findings and Limitations:
- Gaps in Data : Biological activity (e.g., IC₅₀, binding assays) and pharmacokinetic data (e.g., solubility, logP) for the target compound are absent in the evidence, necessitating further study.
Biological Activity
tert-Butyl 4-(4-amino-3-hydroxyphenyl)piperidine-1-carboxylate, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of an amino group and a hydroxyl group on the phenyl ring, which may influence its biological activity, particularly in neuropharmacology and enzyme inhibition.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may act as an inhibitor or modulator in several biochemical pathways, particularly those related to neurotransmission.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological properties, particularly in the context of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. In vitro studies have demonstrated that the compound has an IC value comparable to established AChE inhibitors like donepezil and rivastigmine .
Table 1: AChE Inhibition Data
| Compound | IC (µM) |
|---|---|
| This compound | 4.15 |
| Donepezil | 0.5 |
| Rivastigmine | 0.7 |
Binding Affinity
In addition to AChE inhibition, this compound has shown affinity for serotonin receptors, specifically the 5-HT receptor. This dual activity suggests potential for use as a pleiotropic prodrug, targeting multiple pathways involved in neurodegenerative diseases .
Study on Neuroprotective Effects
A study conducted on animal models evaluated the neuroprotective effects of this compound against scopolamine-induced memory deficits. The results showed that administration of the compound significantly improved memory performance compared to control groups .
Table 2: Memory Performance Improvement
| Treatment Group | Memory Score (±SD) |
|---|---|
| Control (NaCl) | 35 ± 5 |
| Scopolamine | 20 ± 4 |
| This compound (1 mg/kg) | 45 ± 6 |
Pharmacological Screening
The pharmacological profile of this compound was assessed through various screening methods. Notably, it exhibited low toxicity levels with no significant adverse effects observed at doses up to 100 mg/kg in preliminary tests .
Q & A
Q. What methodologies investigate metabolic pathways in preclinical studies?
- Methodology :
- In vitro assays : Incubate with liver microsomes and NADPH to identify Phase I metabolites (e.g., hydroxylation).
- LC-HRMS : Track metabolite formation and assign structures via fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
